4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide
Description
This compound features a hydrazino-oxobutanamide core with a 3-(4-isopropylphenyl)-2-methylpropenylidene substituent and a 1-naphthyl group at the terminal amide. The 1-naphthyl group enhances aromatic stacking interactions, while the isopropylphenyl moiety contributes to lipophilicity. Spectral characterization (e.g., IR, $^{1}\text{H}$-NMR) would confirm key functional groups, such as the C=O stretch (~1680 cm$^{-1}$) and NH vibrations (~3300 cm$^{-1}$), consistent with hydrazine derivatives .
Properties
Molecular Formula |
C27H29N3O2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N'-[[(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]-N-naphthalen-1-ylbutanediamide |
InChI |
InChI=1S/C27H29N3O2/c1-19(2)22-13-11-21(12-14-22)17-20(3)18-28-30-27(32)16-15-26(31)29-25-10-6-8-23-7-4-5-9-24(23)25/h4-14,17-19H,15-16H2,1-3H3,(H,29,31)(H,30,32)/b20-17-,28-18? |
InChI Key |
NCSWDZUXLJNPKJ-MQZDSHHCSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C)\C=NNC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C=NNC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a hydrazine derivative to react with an aldehyde or ketone to form a hydrazone intermediate. This intermediate is then further reacted with a naphthyl-substituted oxobutanamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Scientific Research Applications
4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chloro-2-Methylphenyl)-4-{2-[3-(4-Isopropylphenyl)-2-Methyl-2-Propenylidene]Hydrazino}-4-Oxobutanamide
- Structural Difference : The terminal amide group is substituted with a 4-chloro-2-methylphenyl group instead of 1-naphthyl.
- Impact: Molecular Weight: Lower molar mass (425.95 g/mol vs. ~430–450 g/mol for the target compound) due to smaller aryl substitution.
4-[2-(Anthracen-9-Ylmethylidene)Hydrazino]-N-(3-Chlorophenyl)-4-Oxobutanamide
- Structural Difference : Anthracene replaces the isopropylphenyl-propenylidene system.
- Impact :
4-[2-(1-Acetyl-2-Oxopropylidene)Hydrazino]-N,N-Diethylbenzenesulfonamide
- Structural Difference : Sulfonamide group replaces the oxobutanamide core.
- Impact :
4-[2-(Diphenylacetyl)Hydrazino]-4-Oxo-N-Phenylbutanamide
- Structural Difference : Diphenylacetyl group replaces the propenylidene-isopropylphenyl system.
- Impact :
Key Research Findings
Physicochemical Properties
Biological Activity
The compound 4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.43 g/mol. The structure features a hydrazine group, which is known to enhance biological activity through various mechanisms.
1. Antinociceptive Activity
Recent studies have indicated that derivatives of hydrazones, particularly those similar to the compound , exhibit significant antinociceptive properties. For instance, compounds containing hydrazine moieties have been evaluated for their analgesic effects using standard tests such as the writhing test and hot plate test. These tests measure the ability of a compound to reduce pain responses in animal models.
- Case Study : A study on oxazol-5(4H)-ones demonstrated that compounds with similar structural features showed notable analgesic activity, suggesting that the hydrazine component may contribute similarly to the antinociceptive effects observed in this compound .
2. Anti-inflammatory Activity
The anti-inflammatory potential of hydrazone derivatives has been explored through various in vitro and in vivo models. The mechanism often involves inhibition of pro-inflammatory cytokines and mediators.
- Research Findings : Compounds structurally related to our target have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Molecular docking studies suggest that these compounds can effectively bind to COX-2, further supporting their anti-inflammatory potential .
3. Antimicrobial Activity
Hydrazone derivatives have also been assessed for their antimicrobial properties against various pathogens. The presence of aromatic rings and functional groups enhances their interaction with microbial membranes.
- Findings : Similar compounds have demonstrated activity against bacteria and fungi, indicating that our compound may possess comparable antimicrobial properties .
The biological activity of 4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide can be attributed to several mechanisms:
- Receptor Interaction : The hydrazine moiety may facilitate binding to specific receptors involved in pain and inflammation pathways.
- Inhibition of Enzymes : The compound may inhibit key enzymes such as COX-1 and COX-2, leading to reduced synthesis of inflammatory mediators.
- Molecular Docking Studies : Computational studies suggest favorable interactions with active sites of target enzymes, enhancing the understanding of its pharmacodynamics .
Data Tables
| Activity Type | Methodology | Results Summary |
|---|---|---|
| Antinociceptive | Writhing test | Significant reduction in pain response observed |
| Anti-inflammatory | COX inhibition assays | Effective inhibition of COX enzymes |
| Antimicrobial | Disk diffusion method | Active against multiple bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
